molecular formula C17H14N2O3S B5605927 8-[(4-methoxy-3-nitrobenzyl)thio]quinoline

8-[(4-methoxy-3-nitrobenzyl)thio]quinoline

Cat. No. B5605927
M. Wt: 326.4 g/mol
InChI Key: KZAZOCVOZMWDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, the synthesis of heterocyclic quinones, closely related to the compound , can be achieved through Fischer's indole synthesis, followed by nitration, reduction, and oxidation steps to introduce various functional groups (Helissey et al., 1989). Another approach involves the reductive cyclization of o-nitrobenzaldehydes to synthesize quinoline-3-carboxylic acid esters, showcasing the versatility of quinoline synthesis methods (Venkatesan et al., 2010).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated through X-ray crystallography, NMR spectroscopy, and computational methods. Studies on isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid reveal short hydrogen bonds and various hydrogen bond patterns, indicating the complex intermolecular interactions that can influence the compound's properties and reactivity (Gotoh & Ishida, 2009).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions, which are crucial for modifying their chemical structures and enhancing their biological activities. For example, the synthesis of methoxy- and ethyl-quinoline-3-carboxylic esters involves etherification, reduction, condensation, and cyclization steps, demonstrating the chemical versatility of these compounds (Schrötter et al., 1978).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. The presence of methoxy and nitro groups can significantly affect these properties, as evidenced by the detailed study of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, which provides insight into their solubility and crystallinity (Dyablo et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their reactivity, stability, and biological activity, are key factors in their application in medicinal chemistry. The study of methoxylated quinoline-chalcones reveals their potential pesticidal activity, highlighting the importance of substituent effects on their chemical behavior and interaction with biological targets (Aguiar et al., 2023).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a drug if it shows promising biological activity .

properties

IUPAC Name

8-[(4-methoxy-3-nitrophenyl)methylsulfanyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-15-8-7-12(10-14(15)19(20)21)11-23-16-6-2-4-13-5-3-9-18-17(13)16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAZOCVOZMWDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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